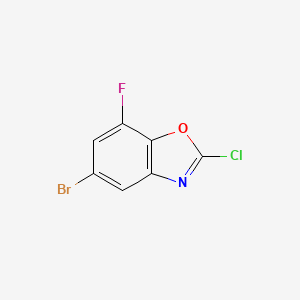
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate typically involves the reaction of 2,6-dichloropyridine with diethyl phosphite. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .
化学反应分析
Types of Reactions: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridyl phosphonates.
科学研究应用
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antiviral effects .
相似化合物的比较
- Diethyl phosphonate
- Dimethyl (2,6-Dichloro-3-pyridyl)phosphonate
- Diethyl (2-chloro-3-pyridyl)phosphonate
Comparison: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is unique due to the presence of two chlorine atoms on the pyridine ring, which enhances its reactivity and potential biological activity compared to similar compounds with fewer or no chlorine substitutions .
属性
分子式 |
C9H12Cl2NO3P |
|---|---|
分子量 |
284.07 g/mol |
IUPAC 名称 |
2,6-dichloro-3-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H12Cl2NO3P/c1-3-14-16(13,15-4-2)7-5-6-8(10)12-9(7)11/h5-6H,3-4H2,1-2H3 |
InChI 键 |
XZHDFDPYRIPXPS-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=C(N=C(C=C1)Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


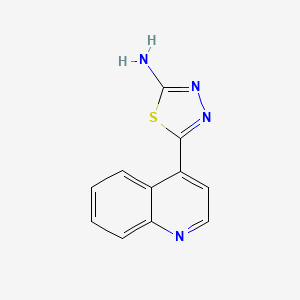
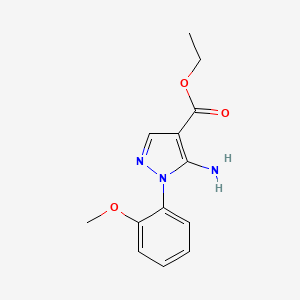
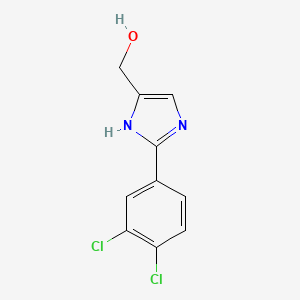
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
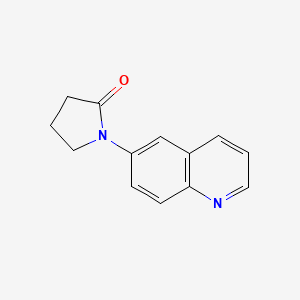
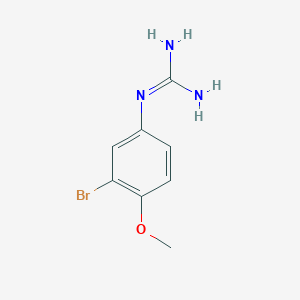
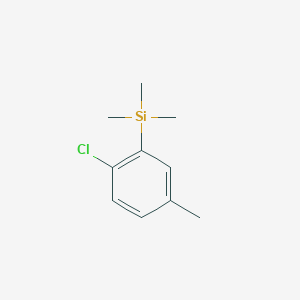
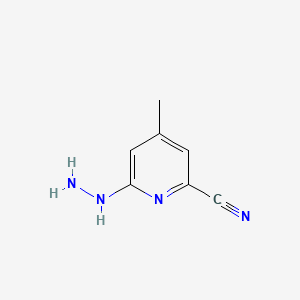
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)
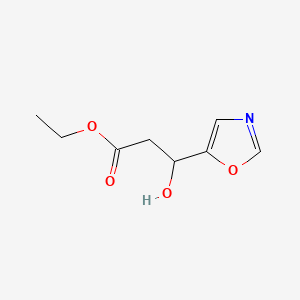
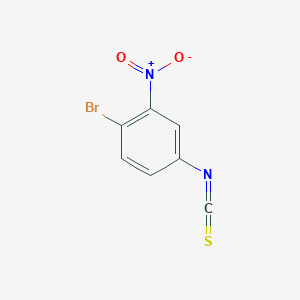
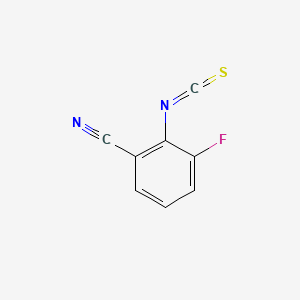
![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)
